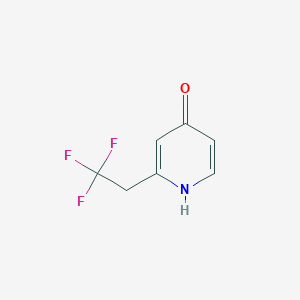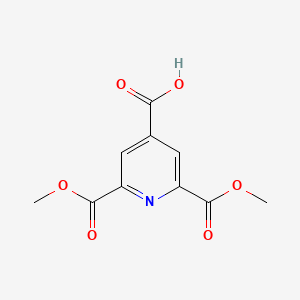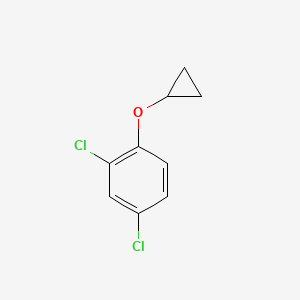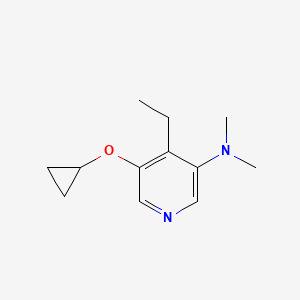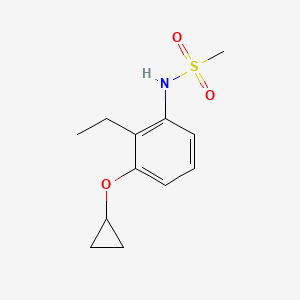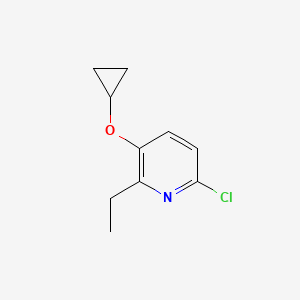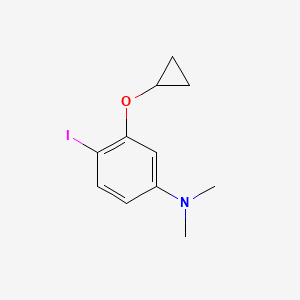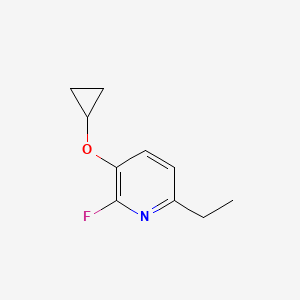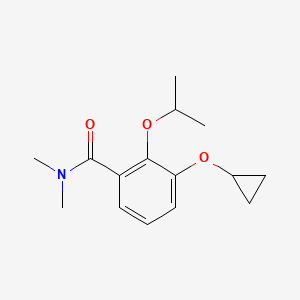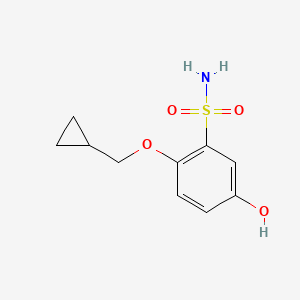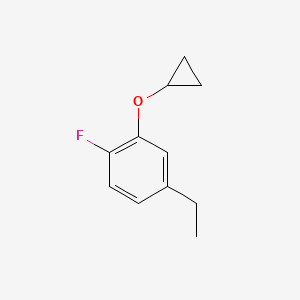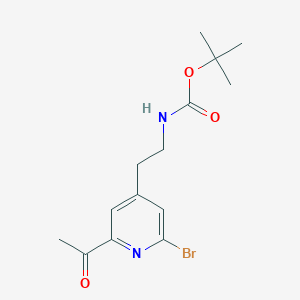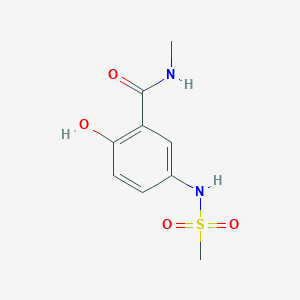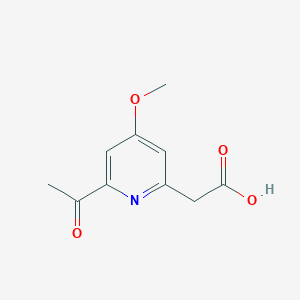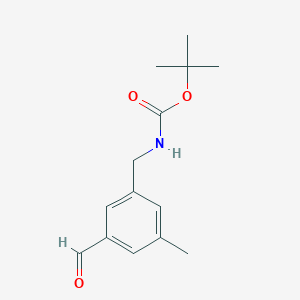
Tert-butyl 3-formyl-5-methylbenzylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-formyl-5-methylbenzylcarbamate is an organic compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a methyl group attached to a benzylcarbamate structure. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-formyl-5-methylbenzylcarbamate typically involves the reaction of 3-formyl-5-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-formyl-5-methylbenzylcarbamate undergoes various chemical reactions, including:
Substitution: The carbamate group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-carboxy-5-methylbenzylcarbamate.
Reduction: 3-hydroxymethyl-5-methylbenzylcarbamate.
Substitution: Various substituted benzylcarbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 3-formyl-5-methylbenzylcarbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Tert-butyl 3-formyl-5-methylbenzylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The carbamate group can also interact with active sites of enzymes, modulating their function . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Tert-butyl 3-formyl-5-methylbenzylcarbamate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to other similar compounds. The formyl group allows for specific chemical modifications and interactions that are not possible with other substituents .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-[(3-formyl-5-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-5-11(7-12(6-10)9-16)8-15-13(17)18-14(2,3)4/h5-7,9H,8H2,1-4H3,(H,15,17) |
Clé InChI |
LGFDXIYTAMJUES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C=O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


